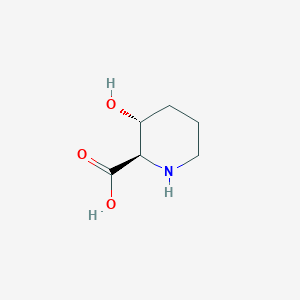

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid

Descripción general

Descripción

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid: is a nonproteinogenic cyclic alpha-amino acid. It is a structural component found in various biologically active natural and synthetic compounds. This compound is particularly notable for its presence in the tetrapeptide antibiotic GE81112, which has broad antimicrobial properties and the unique ability to inhibit bacterial translation initiation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2R,3R)-3-hydroxypiperidine-2-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of L-pipecolic acid using Fe(II)/alpha-ketoglutarate-dependent dioxygenases. This enzymatic reaction is highly regio- and stereoselective, producing optically pure trans-3-hydroxypipecolic acid . Another method involves the stereoselective total synthesis starting from an enantiomerically pure alpha-amino alcohol, which includes regioselective mesylation and subsequent cyclization as key steps .

Industrial Production Methods: Industrial production of trans-3-hydroxypipecolic acid often relies on microbial fermentation and enzymatic catalysis due to their simplicity, stereoselectivity, mild reaction conditions, and eco-friendly properties. For instance, engineered strains of Escherichia coli have been used to enhance the supply and catalytic efficiency of continuous 2-oxoglutarate supply powered by glucose .

Análisis De Reacciones Químicas

Hydroxyl Group Oxidation

The secondary alcohol group at C3 undergoes oxidation to form ketones or aldehydes under controlled conditions.

Carboxylic Acid Oxidation

The carboxylic acid group is resistant to typical oxidizing agents but can be decarboxylated under extreme conditions (e.g., heating with Pb(OAc)₄).

Carboxylic Acid Reduction

The carboxylic acid group is reduced to a primary alcohol using strong hydride donors:

Ring Hydrogenation

The piperidine ring remains stable under standard hydrogenation conditions (H₂/Pd-C), but selective reduction of functionalized derivatives has been reported (e.g., nitro groups).

Hydroxyl Group Substitution

The hydroxyl group participates in nucleophilic substitution reactions:

Carboxylic Acid Derivatives

The carboxylic acid forms esters, amides, and anhydrides:

| Reagent/Conditions | Product | Yield | Application | Source |

|---|---|---|---|---|

| CH₂N₂ (MeOH) | Methyl ester | 95% | Enhanced lipophilicity for drug delivery | |

| EDCI/HOBt (R-NH₂) | Amide derivatives | 70–85% | Peptidomimetic scaffolds |

Intramolecular Cyclization

Under acidic conditions, the compound forms bicyclic lactones via esterification:

| Conditions | Product | Yield | Stereochemical Outcome | Source |

|---|---|---|---|---|

| H₂SO₄ (reflux) | 6-Membered lactone | 75% | Cis-ring junction confirmed by X-ray |

Enzymatic Modifications

Fe(II)/α-ketoglutarate-dependent dioxygenases catalyze hydroxylation at C4 or C5, enabling biosynthesis of polyhydroxylated analogs .

Comparative Reactivity with Stereoisomers

Key Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid serves as a crucial building block in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutics for several diseases.

- Drug Development : The compound is involved in synthesizing enantiopure drugs and bioactive molecules. Its chiral nature enhances its potential in targeting specific receptors effectively.

- Therapeutic Applications : Studies indicate its potential role in treating neurological disorders due to its ability to modulate neurotransmitter systems .

Biological Research

The compound is studied for its biological activities, particularly its interactions with enzymes and receptors.

- Enzyme Inhibition : Research has shown that this compound can inhibit specific metabolic pathways, which could be beneficial in conditions requiring enzyme regulation.

- Neuropharmacological Effects : Its structural similarity to neurotransmitters suggests potential applications in treating disorders such as depression and anxiety by modulating synaptic transmission .

Industrial Applications

In the pharmaceutical industry, this compound is valuable for synthesizing fine chemicals and pharmaceuticals due to its unique properties.

Case Study 1: Neuropharmacological Applications

A study investigated the neuropharmacological properties of this compound. The results indicated that the compound could enhance synaptic transmission and potentially serve as a therapeutic agent for neurological conditions like depression and anxiety.

Case Study 2: Enzyme Interaction Studies

In a series of experiments assessing enzyme interactions, this compound demonstrated significant inhibitory effects on specific metabolic pathways. This finding highlights its potential for therapeutic applications where enzyme regulation is critical.

Mecanismo De Acción

The mechanism by which trans-3-hydroxypipecolic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in plants, N-hydroxy-pipecolic acid, a derivative of pipecolic acid, plays a crucial role in systemic acquired resistance by acting as a mobile signal that induces defense responses . This involves the activation of signaling pathways and the expression of defense-related genes .

Comparación Con Compuestos Similares

cis-3-Hydroxypipecolic acid: Found in tetrazomine, an antitumor antibiotic.

trans-4-Hydroxypipecolic acid: Present in ulleungamides and damipipecolin.

cis-4-Hydroxypipecolic acid: A component of palinavir, an HIV protease inhibitor.

Uniqueness: (2R,3R)-3-hydroxypiperidine-2-carboxylic acid is unique due to its specific stereochemistry and its role in the synthesis of GE81112, which has broad antimicrobial properties and the ability to inhibit bacterial translation initiation . This makes it a valuable compound in the development of new antibiotics and other bioactive molecules.

Actividad Biológica

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid, a chiral compound derived from piperidine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features both a hydroxyl group and a carboxylic acid group attached to a piperidine ring. Its unique stereochemistry significantly influences its biological interactions and mechanisms of action.

Neurotransmitter Modulation

Research indicates that this compound may act as a neurotransmitter modulator , influencing synaptic transmission and potentially affecting mood and cognitive functions. Its structural characteristics enable interaction with specific receptors in the central nervous system, which is crucial for its role in neurotransmission .

Anticancer Potential

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to exhibit cytotoxic effects in hypopharyngeal tumor cell models, outperforming standard reference drugs like bleomycin in terms of apoptosis induction . The compound's ability to induce cell death in cancer cells suggests a promising avenue for further investigation in oncological research.

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor , particularly in metabolic pathways. Its interaction with various enzymes can modulate their activity, making it a candidate for therapeutic applications targeting specific biological pathways .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Enzymatic Methods : Biocatalysis using engineered enzymes has shown promise for producing this compound with high purity and yield.

- Chemical Synthesis : Various chemical routes have been developed to synthesize the compound while preserving its stereochemical integrity .

Study on Neurotransmitter Effects

A study investigating the compound's effects on neurotransmitter systems demonstrated that it could enhance synaptic plasticity in animal models. This effect was linked to increased levels of certain neurotransmitters associated with mood regulation .

Anticancer Activity Assessment

In vitro assays conducted on FaDu hypopharyngeal tumor cells revealed that this compound induced significant cytotoxicity at micromolar concentrations. The mechanism of action was primarily through apoptosis pathways .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to various receptors. These studies are crucial for understanding how structural variations influence biological activity and identifying potential therapeutic targets .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Piperidinecarboxylic Acid | Piperidine ring with a carboxylic acid | Lacks hydroxyl functionality |

| 2-Hydroxypiperidine | Piperidine ring with a hydroxyl group | No carboxylic acid functionality |

| 3-Hydroxy-2-piperidinone | Piperidinone structure with a hydroxyl | Contains a ketone instead of a carboxylic acid |

The distinct combination of hydroxyl and carboxylic functionalities in this compound enhances its potential interactions with biological targets compared to structurally similar compounds .

Propiedades

IUPAC Name |

(2R,3R)-3-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-2-1-3-7-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMYUQHVJYNDLI-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](NC1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10448292 | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176019-04-8 | |

| Record name | (2R,3R)-3-Hydroxy-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176019-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-3-hydroxypipecolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10448292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes trans-3-hydroxypipecolic acid significant in chemical synthesis?

A1: Trans-3-hydroxypipecolic acid is a valuable building block in synthesizing various biologically active compounds. Its rigid structure and specific stereochemistry contribute to its utility in medicinal chemistry. []

Q2: What are the common starting materials used in the asymmetric synthesis of trans-3-hydroxypipecolic acid?

A2: Researchers have employed diverse starting materials, including D-serine [], 1,4-butanediol [], and a lactam-derived enol phosphate []. The choice often depends on the desired enantiomer and overall synthetic strategy.

Q3: How is stereochemical control achieved during the synthesis of trans-3-hydroxypipecolic acid?

A3: Stereochemical control is crucial for obtaining the desired isomer. Strategies include Sharpless asymmetric dihydroxylation and epoxidation [], chelation-controlled Grignard addition to serine derivatives [], and lipase-catalyzed kinetic resolution [].

Q4: What are some key reactions employed in the synthesis of trans-3-hydroxypipecolic acid?

A4: Several reactions play key roles, such as Suzuki–Miyaura coupling for introducing specific substituents [], zinc borohydride-mediated reduction for stereoselective formation of amino alcohol precursors [], and ring-opening reactions of epoxides with nitrogen nucleophiles [].

Q5: Are there any advantages to using a chemo-enzymatic approach in the synthesis of trans-3-hydroxypipecolic acid?

A5: Yes, a chemo-enzymatic approach, like the one employing lipase-catalyzed kinetic resolution [], can offer high enantioselectivity under mild reaction conditions, aligning with green chemistry principles.

Q6: Can you elaborate on the significance of the chiral building block mentioned in one of the studies?

A6: A study highlights the development of a chiral building block that enables the scalable synthesis of (-)-trans-3-hydroxypipecolic acid []. This is particularly important for producing sufficient quantities for further research and potential applications.

Q7: Has there been research focusing on synthesizing both cis and trans isomers of 3-hydroxypipecolic acid from a common intermediate?

A7: Yes, a study outlines a stereospecific and flexible route to synthesize both cis- and trans-3-hydroxy-L-pipecolic acids from a shared chiral intermediate []. This approach leverages stereospecific inversion at the C-3 position to access both isomers.

Q8: What is the significance of the research on (-)-swainsonine in the context of trans-3-hydroxypipecolic acid?

A8: One study describes utilizing a trans-3-hydroxypipecolic acid derivative as a precursor for the synthesis of (-)-swainsonine [], indicating its potential application in synthesizing other complex molecules with biological relevance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.